molecular formula C13H20N2O3S B2819003 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 1421444-61-2

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide

Cat. No.: B2819003
CAS No.: 1421444-61-2
M. Wt: 284.37
InChI Key: RPGUTRYQTROEEA-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.37. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(dimethylamino)phenylboronic acid , are known to be involved in Suzuki-Miyaura cross-coupling reactions

Mode of Action

Similar compounds are known to participate in various chemical reactions, such as the suzuki-miyaura cross-coupling In these reactions, the compound might interact with its targets, leading to changes in their structure or function

Biochemical Pathways

Based on its potential involvement in suzuki-miyaura cross-coupling reactions , it might affect pathways related to these reactions. The downstream effects of these pathway alterations would depend on the specific context and need to be investigated further.

Result of Action

Based on its potential involvement in suzuki-miyaura cross-coupling reactions , it might induce changes at the molecular and cellular levels. The exact nature of these changes would depend on the specific context and require further investigation.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-15(2)11-5-3-10(4-6-11)13(16)9-14-19(17,18)12-7-8-12/h3-6,12-14,16H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGUTRYQTROEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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